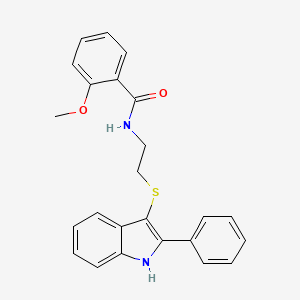

2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-28-21-14-8-6-12-19(21)24(27)25-15-16-29-23-18-11-5-7-13-20(18)26-22(23)17-9-3-2-4-10-17/h2-14,26H,15-16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKISWBFBKJROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Thioether Formation: The indole derivative is then reacted with an appropriate thiol compound to form the thioether linkage.

Benzamide Formation: Finally, the thioether-linked indole is reacted with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Indole derivatives, including 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide, have been studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Case Study : A study evaluated the anticancer activity of synthesized indole derivatives against human colorectal carcinoma cell line (HCT116). The results showed that certain derivatives exhibited significant cytotoxicity, with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity against a range of bacterial and fungal pathogens. Indole derivatives have been noted for their ability to disrupt microbial cell integrity.

- Case Study : In a study evaluating various indole derivatives, including those structurally related to 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide, significant antimicrobial effects were observed against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) indicated potent activity comparable to established antimicrobial agents .

Biochemical Pathways

Indole derivatives can influence various biochemical pathways, such as:

- Inhibition of Enzymatic Activity : Many indoles act by inhibiting enzymes critical for cell division and metabolism in cancer cells.

- Disruption of Cell Membranes : The antimicrobial properties may stem from the ability to disrupt microbial membranes, leading to cell death.

Molecular Targets

Research suggests that these compounds may target:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and is a common target for anticancer and antimicrobial drugs .

Synthesis and Chemical Properties

The synthesis of 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide typically involves multi-step reactions starting from readily available precursors:

Synthetic Routes

Key steps include:

- Formation of the Indole Ring : Utilizing Fischer indole synthesis.

- Thioether Formation : Reaction with thiol compounds.

- Benzamide Formation : Reaction with benzoyl chloride derivatives.

These steps are critical for achieving high yields and purity in the final product .

Research Findings and Data Tables

The following table summarizes key findings from studies on the anticancer and antimicrobial activities of related indole derivatives:

| Compound | Anticancer IC50 (µM) | Antimicrobial MIC (µM) | Target Pathogen |

|---|---|---|---|

| N9 | 5.85 | 1.43 | E. coli |

| N18 | 4.53 | 1.27 | S. aureus |

| N22 | >20 | 1.30 | C. albicans |

This table illustrates the potency of specific derivatives in both anticancer and antimicrobial contexts, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to its biological effects. The thioether linkage may also play a role in modulating its activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

2-phenylindole: A simpler indole derivative with potential biological activities.

N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide: Another indole derivative with different substituents.

Uniqueness

2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Biological Activity

2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a complex organic compound classified as an indole derivative. Indole derivatives are recognized for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and potential therapeutic applications.

The biological activity of 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can be attributed to its interaction with various biochemical pathways:

- Target Interaction : The compound targets specific receptors and enzymes, influencing cellular signaling pathways.

- Biochemical Pathways : It may modulate pathways involved in cell proliferation, apoptosis, and immune responses, which are crucial in cancer and viral infections.

- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication, making it a candidate for antiviral therapy .

Anticancer Properties

Research has indicated that indole derivatives exhibit significant anticancer activity. The following table summarizes findings from various studies evaluating the anticancer effects of related compounds:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 | Inhibits cell proliferation |

| Compound B | MDA-MB-468 | 0.67 | Induces apoptosis |

| 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide | Various (to be determined) | TBD | TBD |

Case Studies

Several studies have been conducted to evaluate the biological activities of similar indole derivatives:

- Study on Indole Derivatives : A study by Zhang et al. synthesized several indole derivatives and screened them for anticancer activity using TRAP PCR-ELISA assays. They found that certain compounds exhibited potent inhibition against multiple cancer cell lines, demonstrating the potential of indole derivatives in cancer therapy .

- Inhibition of Enzymatic Activity : Another study focused on the inhibition of specific kinases by indole derivatives, revealing that some compounds significantly inhibited RET kinase activity, which is associated with various cancers .

Research Findings

Recent research highlights the promising biological activities associated with 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide:

- Antiproliferative Effects : Initial screenings suggest that this compound may exhibit antiproliferative effects against various cancer cell lines.

- Potential as Therapeutic Agent : Ongoing investigations are assessing its efficacy in preclinical models to establish its viability as a therapeutic agent against cancer and viral infections.

Q & A

Basic: What are the optimal synthetic routes for 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide?

Answer:

The synthesis typically involves multi-step reactions, including thioether formation and amide coupling. Key steps include:

- Thioether linkage : Reacting 2-phenyl-1H-indole-3-thiol with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bridge .

- Amide coupling : Using carbodiimide catalysts (e.g., EDC or DCC) to couple the methoxybenzoyl chloride with the thioethyl intermediate. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for yield optimization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Basic: How is this compound characterized structurally?

Answer:

A combination of spectroscopic and analytical methods is used:

- ¹H/¹³C NMR : Confirm the presence of indole protons (δ 7.2–7.8 ppm), methoxy groups (δ 3.8–4.0 ppm), and amide carbonyls (δ 165–170 ppm) .

- IR spectroscopy : Identify N–H stretches (≈3250 cm⁻¹) and C=O vibrations (≈1680 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 447.2) .

- Elemental analysis : Validate purity by matching calculated vs. experimental C, H, N, and S content .

Advanced: How can structure-activity relationships (SAR) be analyzed for its antimicrobial activity?

Answer:

- Substituent variation : Modify the indole’s phenyl group (e.g., halogenation) or methoxy position to assess changes in MIC values against bacterial/fungal strains .

- Bioassay design : Use standardized protocols (e.g., CLSI guidelines) with controls (ciprofloxacin for bacteria, fluconazole for fungi). Dose-response curves (0.5–128 µg/mL) quantify potency .

- Mechanistic studies : Compare activity against Gram-positive vs. Gram-negative bacteria to infer membrane permeability or target specificity .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay standardization : Ensure consistent cell lines (e.g., S. aureus ATCC 25923), incubation times (18–24 h), and solvent controls (DMSO ≤1%) to minimize variability .

- Dosage normalization : Adjust for molecular weight differences when comparing IC₅₀ values of analogs .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thieno[2,3-d]pyrimidine derivatives) to identify trends in substituent effects .

Advanced: What computational strategies predict binding affinity for target proteins?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., CYP450 or bacterial DNA gyrase). The indole-thioether moiety often occupies hydrophobic pockets, while the methoxybenzamide engages in hydrogen bonding .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of docked poses. Root-mean-square deviation (RMSD) <2 Å indicates robust binding .

- Free energy calculations : MM-PBSA/GBSA methods quantify binding energy (ΔG ≈ -8 to -10 kcal/mol for high-affinity analogs) .

Advanced: How to achieve regioselective functionalization of the indole core?

Answer:

- Electrophilic substitution : Use NIS (N-iodosuccinimide) in DMF to selectively halogenate the indole’s C5 position .

- Protection/deprotection : Temporarily protect the indole NH with Boc groups before introducing thioether or sulfone substituents .

- Catalytic strategies : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at specific positions .

Basic: What purification techniques ensure high compound purity?

Answer:

- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (20:80 to 50:50) to isolate the product .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by slow cooling to obtain crystalline solids with sharp melting points (e.g., 139–141°C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity validation (>98%) .

Advanced: How to design analogs with improved pharmacokinetic properties?

Answer:

- LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity while retaining activity. ClogP values <5 enhance solubility .

- Metabolic stability : Replace labile ester groups with amides or heterocycles to resist hepatic CYP450 degradation .

- In vitro ADME : Assess plasma protein binding (equilibrium dialysis) and microsomal stability (t₁/₂ >60 min preferred) .

Advanced: How to address poor aqueous solubility in biological assays?

Answer:

- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin complexes to maintain solubility without cytotoxicity .

- Prodrug design : Synthesize phosphate or glycoside prodrugs that hydrolyze in vivo to release the active compound .

- Nanoformulation : Encapsulate in liposomes (50–100 nm diameter) or polymeric nanoparticles for sustained release .

Advanced: What strategies evaluate synergistic effects with other antimicrobial agents?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.